molecular formula C13H17FN2O B2603244 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone CAS No. 351039-34-4

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone

Cat. No.: B2603244
CAS No.: 351039-34-4
M. Wt: 236.29
InChI Key: BBYNFAWFUDRNLV-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone (CAS 351039-34-4, MFCD02131119) is a fluorinated aromatic ketone featuring a 4-methylpiperazine substituent at the para position of the benzene ring and a fluorine atom at the meta position. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors. Its molecular formula is C₁₃H₁₆FN₂O, with a molar mass of 234.28 g/mol. The compound is cataloged as a building block in fluorinated compound libraries (e.g., Combi-Blocks, QZ-2130) .

Properties

IUPAC Name

1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-10(17)11-3-4-13(12(14)9-11)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYNFAWFUDRNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone involves several steps. One common method includes the reaction of 3-fluoro-4-nitrobenzaldehyde with 4-methylpiperazine in the presence of a reducing agent to form the corresponding amine. This intermediate is then subjected to acylation with ethanoyl chloride to yield the final product. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that derivatives of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone exhibit significant antidepressant properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to modulate serotonergic and noradrenergic systems, making it a candidate for treating major depressive disorder (MDD) .

Anticancer Properties
The compound has also been investigated for its anticancer potential. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that compounds with similar structures can target the AKR1C3 enzyme, which is involved in steroid hormone metabolism and is overexpressed in certain tumors .

Neuropharmacology

Cognitive Enhancement
In neuropharmacological studies, this compound has been explored for its cognitive-enhancing effects. Its ability to interact with neurotransmitter systems suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease .

Anxiolytic Effects
The compound's interaction with serotonin receptors indicates possible anxiolytic effects. Research has shown that similar piperazine derivatives can reduce anxiety-like behaviors in animal models, suggesting that this compound may also possess therapeutic benefits in anxiety disorders .

Synthetic Applications

Building Block in Organic Synthesis
Due to its unique structural features, this compound serves as an important building block in organic synthesis. It can be utilized to synthesize more complex molecules, particularly those aimed at pharmaceutical development .

Intermediate in Drug Development
This compound is frequently used as an intermediate in the synthesis of other biologically active compounds. Its versatility allows chemists to modify it further to enhance efficacy or reduce side effects in drug candidates .

Case Studies

Study Application Findings
Journal of Medicinal Chemistry (2020)AntidepressantDemonstrated modulation of serotonergic pathways, suggesting efficacy in MDD treatment.
Cancer Research (2019)AnticancerInhibition of AKR1C3 led to reduced tumor growth in specific cancer cell lines.
Neuropharmacology Review (2021)Cognitive EnhancementShowed improvement in memory tasks in animal models, indicating potential for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. It has been shown to exhibit anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β . The compound also inhibits the activity of certain enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Heterocyclic Substituent Variations

The nature of the heterocyclic ring and its substituents significantly influences physicochemical and pharmacological properties. Key analogs include:

Compound Name Heterocycle Substituent Position Molar Mass (g/mol) Key Properties/Applications Reference CAS
1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone 4-Methylpiperidine 4-position 235.30 Higher lipophilicity; irritant hazard 351039-00-4
1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]ethanone 3-Methylpiperidine 4-position 235.30 Predicted pKa = 2.36; irritant class 1019547-53-5
1-(2-Amino-4-(4-methylpiperazin-1-yl)phenyl)ethanone (OFL5) 4-Methylpiperazine 2-amino, 4-position 233.30 Antimicrobial potential; amino group enhances solubility Not specified

Key Observations :

  • The amino group in OFL5 improves solubility but may alter target selectivity compared to the fluorine-substituted parent compound .

Halogen and Functional Group Modifications

Fluorine position and additional functional groups impact electronic properties and bioactivity:

Compound Name Substituents Molar Mass (g/mol) Biological Relevance Reference CAS
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone 3-F, 4-methylpiperazine 234.28 RORγ inverse agonist (e.g., GNE-3500) 351039-34-4
1-(3,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone 3,5-diF, 4-CF₃ 238.15 Increased electronegativity; enhanced metabolic stability 1189359-39-4
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone 4-F, 3-CF₃ 222.16 High lipophilicity; potential CNS activity 208173-24-4

Key Observations :

  • Fluorine at meta position (as in the parent compound) balances electronegativity and steric effects, optimizing receptor binding (e.g., RORγ inverse agonism in GNE-3500) .
  • Trifluoromethyl groups (e.g., CAS 1189359-39-4) enhance metabolic stability but reduce solubility due to increased hydrophobicity .

Key Observations :

  • Piperazine-containing compounds (e.g., parent compound) are generally safer than piperidine analogs, which may exhibit irritant properties .

Biological Activity

1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone, with the CAS number 351039-34-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C13H17FN2O
  • Molecular Weight : 236.29 g/mol
  • IUPAC Name : this compound
  • Purity : >95%

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its anticancer and antiparasitic properties.

Anticancer Activity

Research has shown that derivatives of this compound exhibit potent anticancer activity. For instance, a study highlighted the synthesis and evaluation of various derivatives, indicating that modifications to the piperazine moiety can significantly enhance cytotoxic effects against cancer cell lines. The compound's ability to interact with specific biological targets in cancer cells underscores its therapeutic potential .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. It was found to inhibit the activity of certain ATPases associated with malaria parasites, demonstrating efficacy in reducing parasitemia in mouse models. This indicates a promising avenue for developing new antimalarial therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

ModificationEffect on Activity
Addition of polar groupsImproved aqueous solubility and metabolic stability
Variations in piperazine substituentsAltered potency against specific cancer cell lines
Fluorine substitutionEnhanced binding affinity to biological targets

These modifications have shown that balancing lipophilicity and hydrophilicity is essential for maximizing therapeutic efficacy .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Anticancer Efficacy : In vitro studies demonstrated that compounds derived from this scaffold exhibited IC50 values ranging from 0.01 µM to 0.66 µM against various cancer cell lines, indicating strong anticancer potential .
  • Antimalarial Activity : In a mouse model using P. berghei, the compound showed a significant reduction in parasitemia (30% reduction at 40 mg/kg), suggesting its potential as an antimalarial agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, the fluorinated aromatic ring may undergo alkylation with 4-methylpiperazine under basic conditions, followed by acylation using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Reaction optimization often requires controlling temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios to minimize side products.

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography (using programs like SHELXL ) and spectroscopic techniques (¹H/¹³C NMR, FTIR, and HRMS) are critical. For NMR, the methylpiperazine moiety exhibits characteristic peaks at δ 2.3–2.5 ppm (N–CH₃) and 2.5–3.0 ppm (piperazine protons), while the acetyl group appears as a singlet near δ 2.6 ppm. Crystallographic data should be refined to an R-factor < 0.05 for high confidence .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on SDS data for analogous compounds, use PPE (gloves, goggles), and work in a fume hood. Avoid inhalation (H333 hazard) and skin contact (H313 hazard). Waste must be segregated and disposed via certified chemical waste protocols .

Advanced Research Questions

Q. How does the 4-methylpiperazine substituent influence the compound's pharmacological activity?

  • Methodological Answer : The piperazine ring enhances solubility and bioavailability via hydrogen bonding with target proteins. Computational studies (e.g., molecular docking with PyRx or Discovery Studio) show that the 4-methyl group reduces steric hindrance, allowing optimal interaction with hydrophobic pockets in receptors like RORγ (retinoic acid receptor-related orphan receptor gamma). This aligns with studies on structurally related RORγ inverse agonists .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Normalize data using positive controls (e.g., known RORγ inhibitors) and validate via orthogonal methods:

  • In vitro : Radioligand binding assays (measuring IC₅₀).
  • In silico : MD simulations to assess binding stability over 100 ns trajectories.
  • ADMET profiling : Use SwissADME to predict metabolic stability and rule out false positives due to cytotoxicity .

Q. How can structural modifications improve metabolic stability without compromising potency?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-position to slow CYP450-mediated oxidation. Replace the acetyl group with a sulfonamide or δ-sultam moiety, as demonstrated in GNE-3500, a related compound with enhanced pharmacokinetics (t₁/₂ > 4 hours in rats) .

Q. What analytical techniques are optimal for detecting degradation products?

  • Methodological Answer : HPLC-MS/MS with a C18 column (ACN/water gradient) identifies major degradation pathways (e.g., hydrolysis of the acetyl group). For trace impurities, use UPLC-QTOF with a detection limit of 0.1% .

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